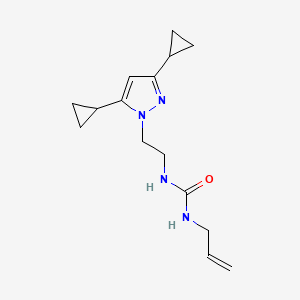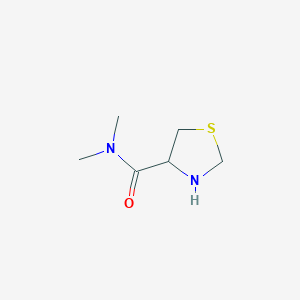
1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Rheological Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids at pH 1–2, with gel properties depending on the anion identity. This phenomenon illustrates the compound's potential in creating tunable physical materials for applications like drug delivery systems and soft robotics (Lloyd & Steed, 2011).
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized for antibacterial purposes, highlight the broader utility of urea derivatives in combating bacterial infections. This research underscores the potential of 1-allyl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea analogs in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Chiral Separation Techniques
The study of (+)1-(3-allylpropyl)-(5R,8S,10R)-N,N-diethyl-N′-[6-methylergolin-8-yl]urea, or allyl-terguride, elucidates its role in chiral recognition mechanisms when used as a chiral stationary phase in liquid chromatography. Such applications are crucial in pharmaceuticals, where the chirality of compounds can significantly affect drug efficacy and safety (Bachechi, Flieger, & Sinibaldi, 1998).
Enzyme Inhibition for Therapeutic Applications
Compounds similar to this compound have been shown to inhibit human soluble epoxide hydrolase (sEH), a target for treating various diseases. This highlights the compound's potential in developing new therapeutics (D’yachenko et al., 2019).
Organic Synthesis and Functional Material Development
The synthesis of fluorinated heterocyclic scaffolds, including modifications to the this compound structure, showcases the utility of such compounds in creating novel materials with potential applications in electronics, fluorescence imaging, and as reagents in chemical synthesis (Revanna et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-2-7-16-15(20)17-8-9-19-14(12-5-6-12)10-13(18-19)11-3-4-11/h2,10-12H,1,3-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSZZMWUUEXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)








![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)

![4-[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2557593.png)
